molecular formula C9H7BrN2O B12871272 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone

Cat. No.: B12871272
M. Wt: 239.07 g/mol
InChI Key: RCUCMMUDEQILFQ-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with acyl (bromo)acetylenes to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Cyclization: It can undergo intramolecular cyclization to form more complex structures.

Common reagents used in these reactions include bases like Cs2CO3 and solvents like DMSO . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.

Comparison with Similar Compounds

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound in cancer research.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(6-bromopyrrolo[3,2-c]pyridin-1-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-3-2-7-5-11-9(10)4-8(7)12/h2-5H,1H3

InChI Key

RCUCMMUDEQILFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=CN=C(C=C21)Br

Origin of Product

United States

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